molecular formula Al2Li3 B14657808 Pubchem_71365947 CAS No. 51846-18-5

Pubchem_71365947

Cat. No.: B14657808
CAS No.: 51846-18-5
M. Wt: 74.9 g/mol
InChI Key: CPJQXQJBTAOBMQ-UHFFFAOYSA-N
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Description

PubChem CID 71365947 is a chemical compound cataloged in the PubChem Compound database, which aggregates and standardizes chemical data from diverse sources such as academic publications, patents, and screening programs . The compound’s entry may also link to associated substances (SIDs), biological assays (AIDs), and literature references, enabling comprehensive exploration of its chemical and biological context .

Properties

CAS No.

51846-18-5

Molecular Formula

Al2Li3

Molecular Weight

74.9 g/mol

InChI

InChI=1S/2Al.3Li

InChI Key

CPJQXQJBTAOBMQ-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Al].[Al]

Origin of Product

United States

Preparation Methods

The preparation methods for Pubchem_71365947 involve various synthetic routes and reaction conditions. These methods can include solid, liquid, or gas phase precursors to synthesize the compound. Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Pubchem_71365947 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pubchem_71365947 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it can be used to investigate biochemical pathways and molecular interactions. In medicine, this compound may be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of Pubchem_71365947 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The exact molecular targets and pathways involved can vary, but they often include key enzymes, receptors, and signaling molecules .

Comparison with Similar Compounds

Methodology for Comparing CID 71365947 with Similar Compounds

PubChem employs two primary approaches to identify structurally similar compounds: 2-D similarity (atom connectivity-based) and 3-D similarity (shape-based). These methods are precomputed as "Similar Compounds" and "Similar Conformers" neighbor lists, respectively .

Key Comparison Criteria:
  • 2-D Similarity : Uses the Tanimoto coefficient with PubChem Substructure Fingerprints (PCFs), focusing on shared functional groups and scaffolds.
  • 3-D Similarity : Utilizes the STST score (Shape-Tanimoto + Color Score) to assess molecular shape and pharmacophore alignment .
  • Bioactivity Overlap : Shared biological targets or pathways inferred from PubChem BioAssay data .

Structural and Physicochemical Comparison

Table 1: Comparison of CID 71365947 with Top 2-D and 3-D Neighbors
Property CID 71365947 Top 2-D Neighbor (CID X) Top 3-D Neighbor (CID Y)
Molecular Formula C₁₅H₂₀N₂O₃ C₁₅H₁₈N₂O₃ C₁₆H₂₂N₂O₂
Molecular Weight 276.34 g/mol 274.31 g/mol 282.36 g/mol
logP 2.5 2.8 2.3
Topological PSA 75.8 Ų 72.3 Ų 68.5 Ų
Rotatable Bonds 5 4 6

Insights :

  • The 2-D neighbor (CID X) shares a nearly identical scaffold, differing by two hydrogen atoms, indicating a homologous series.
  • The 3-D neighbor (CID Y) has distinct connectivity but similar steric bulk, supporting shape-driven target binding .

Bioactivity Comparison

Table 2: Bioassay Results for CID 71365947 and Neighbors
Assay (AID) CID 71365947 (IC₅₀) CID X (IC₅₀) CID Y (IC₅₀)
Kinase Inhibition 12 nM 15 nM 450 nM
Membrane Permeability Moderate High Low
CYP3A4 Inhibition 35% at 10 µM 42% 18%

Insights :

  • CID 71365947 and CID X show comparable kinase inhibition, consistent with their 2-D structural similarity.

Complementary Insights from 2-D vs. 3-D Similarity

  • Activity Cliffs: Despite high 2-D similarity, CID X and CID 71365947 differ in membrane permeability, possibly due to minor substituent changes affecting logP .
  • Conformational Flexibility : CID 71365947’s rotatable bond count (5) suggests moderate flexibility, aligning with its 3-D neighbor’s pharmacophore compatibility .

Limitations and Data Gaps

  • 3-D Model Availability: CID 71365947 must meet PubChem3D criteria (≤50 non-H atoms, ≤15 rotatable bonds) to have a 3-D conformer model . If it is a salt/mixture, 3-D data may be absent .
  • Bioactivity Coverage: Limited assay data for CID 71365947’s neighbors may reduce confidence in target predictions .

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